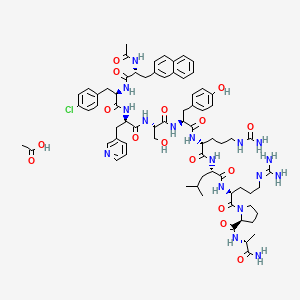![molecular formula C15H10N2O3 B1359892 4-Oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidin-7-carbonsäure CAS No. 1089342-74-4](/img/structure/B1359892.png)
4-Oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidin-7-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound with a fused pyrido-pyrimidine structure. This compound is notable for its biological activity and is used in various fields of scientific research, including medicinal chemistry, bioorganic chemistry, and materials science .
Wissenschaftliche Forschungsanwendungen
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is a substructure of many biologically active molecules, including cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents.
Bioorganic Chemistry: It is used as a building block for synthesizing complex organic molecules with potential biological activity.
Materials Science: The compound’s fluorescent properties make it suitable for fluorescent sensing and labeling applications.
Wirkmechanismus
Target of Action
The primary targets of the compound 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific sites, leading to changes in the function of the targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the action of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid . These factors can include temperature, pH, and the presence of other compounds or substances.
Biochemische Analyse
Biochemical Properties
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with magnesium ions (Mg2+), which are essential cofactors for many enzymatic reactions . The keto oxygen atom at the 4-position and the nitrogen atom in the pyrimidine ring can chelate with Mg2+ ions, stabilizing the enzyme-substrate complex and enhancing the catalytic efficiency .
Cellular Effects
The effects of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. The compound’s keto group and nitrogen atoms can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site, leading to enzyme inhibition . This inhibition can result in the downregulation of specific metabolic pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways, leading to alterations in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid typically involves cyclative condensation reactions. One common method is the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrido-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-4H-quinolizine-4-one: Similar in structure and used in similar applications.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Structurally similar and used for their biological activity.
1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives: These compounds share similar biological activities and are used in anti-HIV research.
Uniqueness
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is unique due to its fused pyrido-pyrimidine structure, which imparts specific biological activities and makes it a valuable scaffold in medicinal chemistry . Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research .
Eigenschaften
IUPAC Name |
4-oxo-3-phenylpyrido[1,2-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFOCCNBXIVYON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CN3C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














